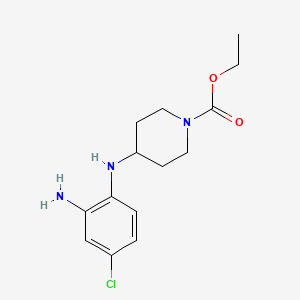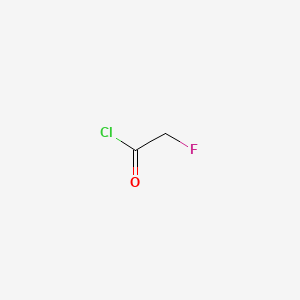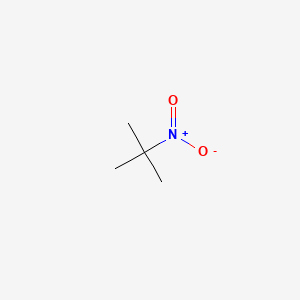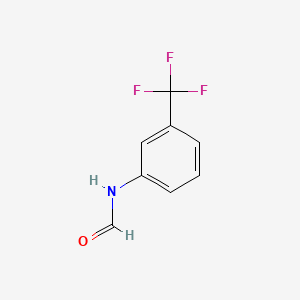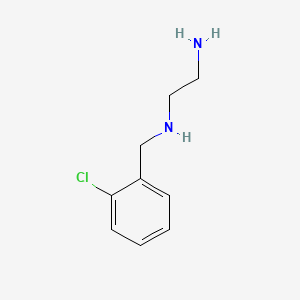
Ethylenediamine, 2-(chlorobenzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediamine, 2-(chlorobenzyl)- (ECB) is a chemical compound that belongs to the class of aromatic amines. It is a derivative of Ethylenediamine, which is an organic compound used as a building block for the production of many other chemical products .
Molecular Structure Analysis
The molecular weight of Ethylenediamine, 2-(chlorobenzyl)- is 184.66 g/mol. Ethylenediamine, the parent compound, has a chemical formula of C2H8N2 and contains a total of 11 bonds, including 3 non-H bonds, 1 rotatable bond, and 2 primary amine (aliphatic) groups .Physical And Chemical Properties Analysis
Ethylenediamine, the parent compound, is a colorless liquid with an ammonia-like odor. It has a density of 0.90 g/cm3, a melting point of 8 °C, and a boiling point of 116 °C . The specific physical and chemical properties of Ethylenediamine, 2-(chlorobenzyl)- are not detailed in the sources retrieved.科学的研究の応用
Fragmentation of Ethylenediamine Induced by Low-Energy Electrons
- Summary of Application: Ethylenediamine is used as an intermediate for the fabrication of many products. The development of new methodologies for synthesis compatible with the environment and sustainability, such as cold plasma processes, implicates reactions induced by nonthermal electrons .
- Methods of Application: The interaction of low-energy (<10 eV) electrons with ethylenediamine was studied. Electrons induce the fragmentation of the molecule into various anion fragments and associated neutral counterparts via dissociative electron attachment .
- Results: The fragmentation mechanisms and energetics are discussed in the frame of DFT calculations. The fragmentation processes are quantified by the estimation of the cross sections and the branching ratios for competitive accessible dissociation routes .
Cytotoxic Activity of Ethylenediamine Derivatives
- Summary of Application: Compounds containing ethylene-diamine moiety are known to exhibit antimicrobial, -fungal, -bacterial, -tuberculosis and -cancer activities .
- Methods of Application: The in vitro cytotoxic activity of N,N’-bis(2-hydroxybenzyl)- (6), N,N’-bis(5-bromo-2-hydroxybenzyl)- (7) and N,N’-bis(5-chloro-2-hydroxybenzyl) (8)- ethylenediamine dihydrochlorides were evaluated towards human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines after 24-h treatment using crystal violet dye binding assay .
- Results: Compounds 7 and 8 exhibit cytotoxic activity, causing cell arrest at different phases of the cell cycle and loss of mitochondrial membrane potential in the above cancer cell lines .
Ethylenediamine-assisted Solvothermal Synthesis
- Summary of Application: Ethylenediamine is used in the solvothermal synthesis of ZnS/ZnO photocatalytic heterojunction for high-efficiency hydrogen production .
Synthesis of Many Industrial Chemicals
- Summary of Application: Ethylenediamine is used in large quantities for the production of many industrial chemicals. It forms derivatives with carboxylic acids (including fatty acids), nitriles, alcohols (at elevated temperatures), alkylating agents, carbon disulfide, and aldehydes and ketones .
- Methods of Application: Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .
Fabrication of Nanosheets for Catalysis
- Summary of Application: Ethylenediamine is used in the fabrication of nanosheets for the catalysis of H2 .
Synthesis of Many Industrial Chemicals
- Summary of Application: Ethylenediamine is used in large quantities for the production of many industrial chemicals. It forms derivatives with carboxylic acids (including fatty acids), nitriles, alcohols (at elevated temperatures), alkylating agents, carbon disulfide, and aldehydes and ketones .
- Methods of Application: Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .
Fabrication of Nanosheets for Catalysis
- Summary of Application: Ethylenediamine is used in the fabrication of nanosheets for the catalysis of H2 .
Production of Polymers from γ-grafting Methods
Safety And Hazards
Ethylenediamine, the parent compound, is known to be a contact sensitizer capable of producing local and generalized reactions. It is harmful if swallowed or inhaled, toxic in contact with skin, and may cause severe skin burns and eye damage . The specific safety and hazard information for Ethylenediamine, 2-(chlorobenzyl)- is not detailed in the sources retrieved.
将来の方向性
特性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGFJEQTHKHUID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211469 |
Source


|
| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediamine, 2-(chlorobenzyl)- | |
CAS RN |
6241-46-9 |
Source


|
| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006241469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)
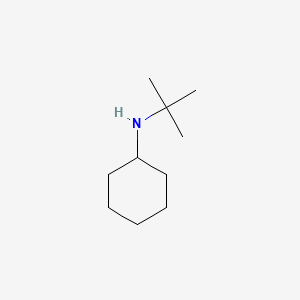
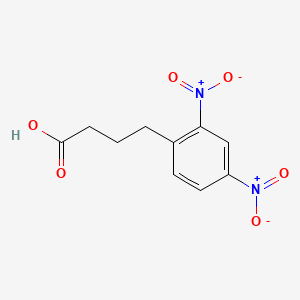
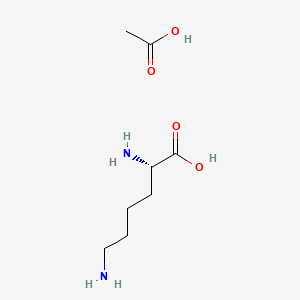
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)
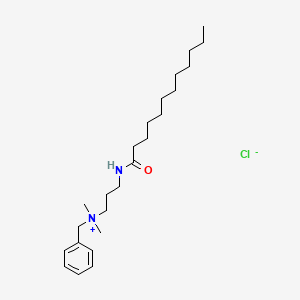
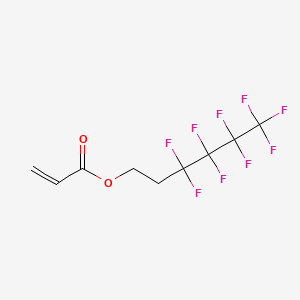
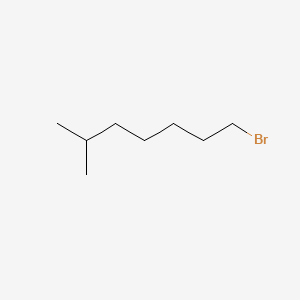
![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)
